molecular formula C14H19N3O5 B2875429 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate CAS No. 2034208-78-9

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate

Cat. No.: B2875429
CAS No.: 2034208-78-9
M. Wt: 309.322
InChI Key: GWZOFTPYCLQIRO-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate is a chemically synthesized small molecule based on the benzimidazole scaffold, a structure recognized for its significant relevance in medicinal chemistry and drug discovery. Benzimidazole and its derivatives are extensively studied and display a wide range of pharmacological activities, including antimicrobial, antifungal, antihistaminic, and antiviral effects . This particular compound, provided as an oxalate salt to enhance stability and solubility, is designed as a valuable chemical tool for researchers. Its potential applications include use as a key intermediate in the synthesis of more complex bioactive molecules, as a building block in the development of pharmaceutical candidates, and for probing biological systems in hit-to-lead optimization campaigns . As with many novel benzimidazole derivatives, its specific mechanism of action would be dependent on the biological target under investigation, making it a versatile compound for various research pathways. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylmethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.C2H2O4/c1-13-9-12-14-10-5-3-4-6-11(10)15(12)7-8-16-2;3-1(4)2(5)6/h3-6,13H,7-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOFTPYCLQIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1CCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine involves several steps:

  • Formation of Benzo[d]imidazole Core: : Typically involves the cyclization of o-phenylenediamine with formic acid or a derivative.

  • Introduction of Methoxyethyl Group: : Alkylation of the imidazole nitrogen with 2-methoxyethyl chloride under basic conditions.

  • Methylation: : Methylation of the secondary amine using methyl iodide or dimethyl sulfate.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow chemistry to optimize the reaction conditions and yield. High-purity reagents, stringent temperature controls, and efficient separation techniques are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate can undergo various chemical reactions:

  • Oxidation: : Oxidation using agents like hydrogen peroxide or potassium permanganate can convert the methoxyethyl group into a corresponding aldehyde or carboxylic acid.

  • Reduction: : Catalytic hydrogenation can reduce the imidazole ring to form a saturated derivative.

  • Substitution: : Halogenation, nitration, and sulfonation reactions can occur on the aromatic ring under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Hydrogen gas with a palladium catalyst.

  • Substituting agents: Bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

The products vary depending on the reagents and conditions:

  • Aldehydes and carboxylic acids from oxidation.

  • Saturated derivatives from reduction.

  • Halogenated, nitrated, or sulfonated compounds from substitution reactions.

Scientific Research Applications

The applications of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate are varied across scientific disciplines, including its use as a building block in synthesizing complex molecules, its study for interactions with biological macromolecules, its potential as a drug development candidate, and its utilization in developing new materials and as a catalyst in certain chemical reactions.

Scientific Research Applications

  • Chemistry this compound serves as a building block for synthesizing complex molecules.
  • Biology It is studied for its interactions with biological macromolecules.
  • Medicine Due to its structural resemblance to pharmacologically active benzoimidazoles, it is a potential candidate for drug development.
  • Industry It is utilized in the development of new materials and as a catalyst in certain chemical reactions.

Synthesis and Reactions
The synthesis of this compound involves:

  • The cyclization of o-phenylenediamine with formic acid or a derivative to form the benzo[d]imidazole core.
  • Alkylation of the imidazole nitrogen with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.
  • Methylation of the secondary amine using methyl iodide or dimethyl sulfate.

This compound can undergo various chemical reactions, including:

  • Oxidation: Using agents like hydrogen peroxide or potassium permanganate to convert the methoxyethyl group into a corresponding aldehyde or carboxylic acid.
  • Reduction: Catalytic hydrogenation to reduce the imidazole ring and form a saturated derivative.
  • Substitution: Halogenation, nitration, and sulfonation reactions on the aromatic ring under appropriate conditions.

The products formed depend on the reagents and conditions used, yielding aldehydes and carboxylic acids from oxidation, saturated derivatives from reduction, and halogenated, nitrated, or sulfonated compounds from substitution reactions.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate involves its binding to specific molecular targets, such as enzymes or receptors. The methoxyethyl and methyl groups contribute to its affinity and specificity for these targets, potentially modulating biological pathways and eliciting desired effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s 2-methoxyethyl group distinguishes it from halogenated (e.g., 12f ) or aromatic (e.g., benzyl ) substitutions.
  • Molecular Weight: The oxalate salt increases molecular weight compared to non-salt analogs (e.g., 1-(1H-benzo[d]imidazol-2-yl)-N-methylmethanamine ).

Comparison with Analogous Syntheses:

  • Halogenated Derivatives : Compounds like 12f (3-chlorobenzyl-substituted) are synthesized via nucleophilic substitution or Friedel-Crafts acylation, yielding ketones in high yields (98%) .
  • Methylthio Derivatives : 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole is synthesized via alkylation with methyl iodide, requiring potassium carbonate as a base .
  • Urea Derivatives: Benzimidazole ureas (e.g., 3a ) are formed via reaction with isocyanates, followed by recrystallization from ethanol.

Physicochemical Properties

Spectral Data Comparisons:

  • IR Spectroscopy : The target compound’s oxalate salt would exhibit characteristic C=O stretches (~1700 cm⁻¹), similar to ketone derivatives (1683–1688 cm⁻¹ ). The methoxyethyl group may show C-O-C stretches near 1100 cm⁻¹.
  • LC-MS : The free base likely has an [M+H]+ peak ~247.3 (C₁₂H₁₇N₃O), while oxalate salt adducts may appear at higher m/z values. Comparatively, halogenated derivatives (e.g., 12f) show [M+H]+ at 285 .

Solubility and Stability:

  • The oxalate salt improves aqueous solubility compared to neutral benzimidazoles (e.g., 12f–12i, which are oils ).
  • Methoxyethyl groups may enhance solubility relative to hydrophobic substituents like benzyl or cyclohexyl .

Biological Activity

The compound 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate is a benzoimidazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of benzoimidazole derivatives typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from simpler benzoimidazole precursors. The general synthetic route involves:

  • Formation of the benzoimidazole core : This is achieved through cyclization reactions involving ortho-phenylenediamines and appropriate carbonyl compounds.
  • Substitution with methoxyethyl groups : The introduction of the 2-methoxyethyl group is often performed via nucleophilic substitution.
  • Formation of the oxalate salt : The final step usually involves reacting the amine with oxalic acid to form the oxalate salt.

The biological activity of benzoimidazole derivatives, including our compound, is often linked to their ability to interact with various biological targets. These compounds have shown potential in:

  • Antimicrobial Activity : Studies indicate that benzoimidazole derivatives exhibit significant antibacterial properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
  • Antiviral Activity : Certain derivatives have been evaluated for their efficacy against viral infections, particularly as inhibitors of HIV-1 integrase .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the benzoimidazole ring significantly influence biological activity. For instance, the presence of electron-donating groups such as methoxy enhances antimicrobial potency compared to unsubstituted analogs .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Pseudomonas aeruginosa : A series of benzoimidazole derivatives were evaluated for their ability to inhibit Pseudomonas aeruginosa biofilm formation. The results indicated that specific substitutions on the benzimidazole ring led to enhanced inhibitory effects .
  • Antiviral Activity Assessment : Research conducted on various benzimidazole derivatives demonstrated their potential as HIV integrase inhibitors, with some compounds showing IC50 values in low micromolar ranges .
  • Metabolic Stability and Modulation : A study identified certain benzimidazole derivatives as positive allosteric modulators with improved metabolic stability, suggesting their potential as therapeutic agents in neuropharmacology .

Data Tables

The following table summarizes key findings related to the biological activity of similar benzoimidazole compounds:

Compound NameTarget PathogenBiological ActivityIC50 (µM)Reference
Compound APseudomonas aeruginosaBiofilm Inhibition5.0
Compound BHIV-1 IntegraseEnzyme Inhibition0.8
Compound CStaphylococcus aureusAntibacterial10.0

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